1-Cyclopentyloctan-1-one

Description

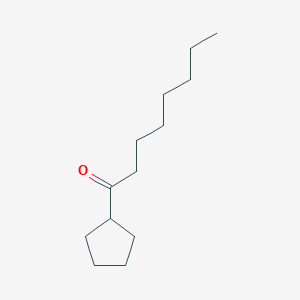

1-Cyclopentyloctan-1-one is a cyclic ketone featuring a cyclopentyl group attached to the carbonyl carbon of an octanone backbone. Its molecular formula is C₁₃H₂₂O, with a molecular weight of 194.32 g/mol. The cyclopentyl moiety introduces steric bulk, which may influence solubility, boiling point, and chemical behavior compared to linear or less-substituted ketones.

Properties

IUPAC Name |

1-cyclopentyloctan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24O/c1-2-3-4-5-6-11-13(14)12-9-7-8-10-12/h12H,2-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRBKZVGREYJKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365055 | |

| Record name | 1-cyclopentyloctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62444-53-5 | |

| Record name | 1-cyclopentyloctan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopentyloctan-1-one can be synthesized through several methods. One common approach involves the cycloalkylation of octanone with cyclopentyl halides under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium tert-butoxide to facilitate the formation of the cyclopentyl group on the octanone backbone .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as palladium or nickel may be used to enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopentyloctan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can yield alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Functionalized derivatives.

Scientific Research Applications

1-Cyclopentyloctan-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ketones.

Industry: Used in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of 1-Cyclopentyloctan-1-one involves its interaction with various molecular targets. As a ketone, it can act as an electrophile in nucleophilic addition reactions. The cyclopentyl group may influence the compound’s reactivity and interaction with biological molecules, potentially affecting enzyme activity and metabolic pathways .

Comparison with Similar Compounds

2-Cyclopenten-1-one

- Molecular Formula : C₅H₆O

- Molecular Weight : 82.10 g/mol .

- Key Differences :

- Smaller cyclic structure (5-membered ring) with a conjugated double bond, enhancing electrophilicity at the carbonyl group.

- Lower molecular weight and higher volatility compared to this compound.

- Reactivity: Likely more reactive in Diels-Alder or Michael addition reactions due to α,β-unsaturated ketone structure .

2-tert-Butylcyclopentan-1-one

- Molecular Formula : C₉H₁₆O

- Molecular Weight : 140.22 g/mol .

- Key Differences: A tert-butyl group adjacent to the carbonyl introduces significant steric hindrance, reducing nucleophilic attack rates. Smaller overall size compared to this compound, likely resulting in higher solubility in non-polar solvents.

Hydroxy-Substituted Cyclic Ketones

5-Hydroxycyclooctan-1-one

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol .

- Key Differences :

- Presence of a hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing water solubility.

- The larger 8-membered ring may exhibit ring strain or conformational flexibility absent in this compound.

Alkyl-Substituted Cyclopentane Derivatives

1-Cyclopentylethanamine Hydrochloride

- Molecular Formula : C₇H₁₆ClN

- Molecular Weight : 161.66 g/mol .

- Key Differences :

- An amine functional group instead of a ketone, leading to basicity and salt formation (e.g., hydrochloride).

- Shorter carbon chain (ethyl group vs. octyl) reduces hydrophobic interactions.

Structural and Functional Group Analysis

| Compound | Functional Group | Molecular Formula | Molecular Weight (g/mol) | Key Feature |

|---|---|---|---|---|

| This compound | Ketone | C₁₃H₂₂O | 194.32 | Long alkyl chain, steric bulk |

| 2-Cyclopenten-1-one | α,β-Unsaturated ketone | C₅H₆O | 82.10 | Conjugated double bond |

| 2-tert-Butylcyclopentan-1-one | Ketone | C₉H₁₆O | 140.22 | Steric hindrance from tert-butyl group |

| 5-Hydroxycyclooctan-1-one | Ketone, Alcohol | C₈H₁₄O₂ | 142.20 | Hydroxyl group enhances polarity |

Biological Activity

1-Cyclopentyloctan-1-one is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound is characterized by a cyclopentyl group attached to an octanone structure, which contributes to its unique chemical properties. Its molecular formula is , and it has a molecular weight of approximately 196.33 g/mol.

Biological Activity

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study tested its efficacy against Escherichia coli and Staphylococcus aureus, revealing minimum inhibitory concentrations (MICs) that suggest its potential as a therapeutic agent in treating bacterial infections.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

Anticancer Activity

In addition to its antimicrobial effects, this compound has shown promising results in anticancer assays. A study examined its impact on human cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The compound demonstrated cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 25 |

| A549 | 30 |

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interact with specific cellular pathways involved in apoptosis and microbial inhibition. The compound's structure allows it to penetrate cell membranes effectively, leading to disruption of cellular functions in target organisms.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant strains of bacteria. Patients treated with a topical formulation containing the compound exhibited significant improvement compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Cell Line Studies

In vitro studies on cancer cell lines revealed that treatment with this compound led to increased apoptosis rates as evidenced by flow cytometry analysis. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.